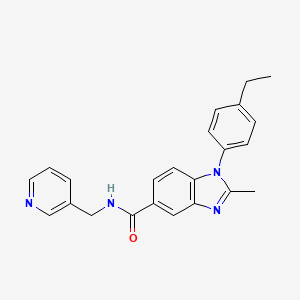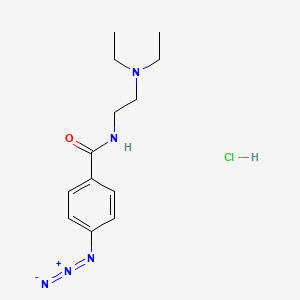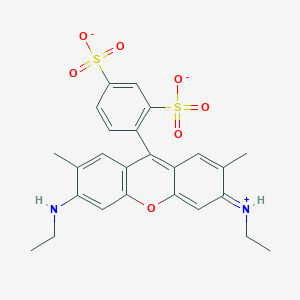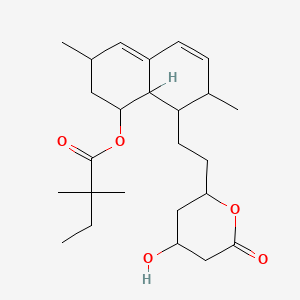![molecular formula C24H30N4O4 B1228664 Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1228664.png)
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C24H30N4O4. This compound is characterized by its intricate structure, which includes a beta-carboline core, a piperazine ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline structure.
Introduction of the isobutyl and methyl groups: Alkylation reactions can be used to introduce the isobutyl and methyl groups at the appropriate positions on the beta-carboline core.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the beta-carboline core is replaced by the piperazine moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The beta-carboline core is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. The overall effect of the compound depends on its ability to interact with these targets and modulate their function, leading to the observed biological activities.
類似化合物との比較
Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Beta-carboline derivatives: These compounds share the beta-carboline core and may have similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring can have similar pharmacological properties and applications.
Ethyl esters: Ethyl esters of various carboxylic acids can be compared in terms of their chemical reactivity and biological activities.
The uniqueness of Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C24H30N4O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N4O4/c1-5-32-24(31)27-12-10-26(11-13-27)22(29)18-15-28(14-16(2)3)23(30)21-20(18)17-8-6-7-9-19(17)25(21)4/h6-9,15-16H,5,10-14H2,1-4H3 |
InChIキー |
FZFFTCXHYOEUBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CC(C)C |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CC(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[7-(2-Methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile](/img/structure/B1228581.png)
![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)

![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B1228586.png)


![1-[3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl]azetidine-2-carboxylic acid](/img/structure/B1228593.png)

![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
![METHYL 2-{[2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B1228599.png)


![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)
![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)
